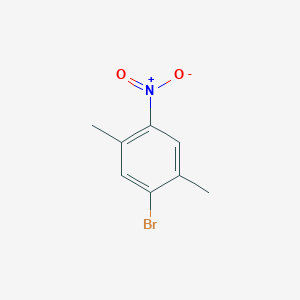

1-Bromo-2,5-dimethyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWQRRHGAQXGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356534 | |

| Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15540-81-5 | |

| Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2,5-dimethyl-4-nitrobenzene: Properties, Synthesis, and Reactivity for Advanced Chemical Research

Abstract

1-Bromo-2,5-dimethyl-4-nitrobenzene (CAS No. 15540-81-5) is a polysubstituted aromatic compound of significant interest to the chemical research community, particularly those in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a nitro group, and two methyl groups, endows it with a versatile reactivity profile. The electron-withdrawing nature of the nitro group activates the C-Br bond for nucleophilic aromatic substitution, while the bromine atom itself serves as a crucial handle for palladium-catalyzed cross-coupling reactions. Furthermore, the nitro moiety can be readily reduced to an amine, providing a key functional group for further derivatization. This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and essential safety information for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

Precise identification and understanding of fundamental physicochemical properties are paramount for the effective use of any chemical reagent. This compound is a solid at room temperature and is characterized by the identifiers and properties summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 15540-81-5 | PubChem[1], ChemScene[2] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1], American Elements[3] |

| SMILES | CC1=CC(=C(C=C1Br)C)--INVALID-LINK--[O-] | PubChem[1] |

| InChIKey | LGWQRRHGAQXGGS-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | 2-Bromo-5-nitro-p-xylene, 4-Bromo-2,5-dimethylnitrobenzene | PubChem[1] |

Table 2: Physical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230.06 g/mol | PubChem[1], ChemScene[2] |

| Melting Point | 93-95 °C | BOC Sciences |

| Boiling Point | (Not available) | |

| Appearance | (Not specified, likely a yellow solid based on analogs) | |

| XLogP3 | 3.2 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | PubChem[1] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene (inferred from analogs) | Yancheng Longshen Chemical Co., Ltd.[4] |

| Storage Temperature | Room temperature or -20°C for long-term | ChemScene[2], United States Biological[5] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary anilines into a wide array of functional groups. This pathway offers high yields and regiochemical control.

Mechanistic Rationale

The chosen synthetic route begins with the diazotization of 2,5-dimethyl-4-nitroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate.

The subsequent Sandmeyer reaction involves the introduction of a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (a thermodynamically favorable process) and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide complex, regenerating the Cu(I) catalyst and yielding the final product.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for a structural isomer and represents a standard, field-proven methodology.[6]

Materials:

-

2,5-dimethyl-4-nitroaniline

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH, 10% aq.)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether (PE) / Ethyl acetate (EA)

Procedure:

-

Diazonium Salt Formation: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve the starting aniline (e.g., 1.8 mmol) in a mixture of distilled water and 48% HBr. Cool the stirred mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 11.3 mmol in 4 mL water) dropwise, ensuring the internal temperature remains below 5 °C. Stir for an additional 15-30 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (e.g., 24.3 mmol) in 48% HBr.[6]

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

After the initial effervescence subsides, gently warm the reaction mixture to 60-70 °C for 15-30 minutes to ensure the reaction goes to completion.[6]

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic layers and wash with 10% aqueous NaOH to remove any residual acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., Petroleum Ether / Ethyl Acetate, 9:1 v/v) to afford the pure yellow solid product.[6]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

Characterization of the final product is essential for confirming its identity and purity. Spectroscopic data provides a molecular fingerprint. While a comprehensive public database of spectra for this specific compound is limited, its expected profile can be accurately predicted based on its structure and data from analogous compounds.[7]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Two singlets in the aromatic region (~7.5-8.0 ppm), one for each of the non-equivalent aromatic protons. Two singlets in the aliphatic region (~2.3-2.6 ppm), one for each of the non-equivalent methyl groups. |

| ¹³C NMR | Eight distinct signals: six in the aromatic region (four substituted, two unsubstituted carbons) and two in the aliphatic region for the methyl carbons. |

| FT-IR (cm⁻¹) | Strong asymmetric and symmetric N-O stretches for the nitro group (~1520-1540 and 1340-1360 cm⁻¹). Aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), and a C-Br stretch (~500-650 cm⁻¹). |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 229 and an M+2 peak at m/z 231 of nearly equal intensity, characteristic of a monobrominated compound. Fragmentation would likely involve loss of NO₂ (m/z 46) and Br (m/z 79/81). |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The powerful electron-withdrawing nitro group, positioned para to the bromine atom, significantly acidifies the aromatic ring and stabilizes the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack.[8][9][10] This makes the compound highly susceptible to SₙAr reactions. The bromine atom, a good leaving group, can be readily displaced by a variety of nucleophiles (e.g., alkoxides, thiolates, amines), providing a direct route to introduce new functionalities at the C1 position.

-

Causality: The reaction rate is high because the nitro group's resonance and inductive effects create a significant partial positive charge at the carbon bearing the bromine, making it an excellent electrophilic site. The stability of the anionic intermediate is the key driving force for this mechanism.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as a classic handle for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery and materials science.[12][13]

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid provides a powerful method for C-C bond formation, enabling the synthesis of complex biaryl systems.[14][15]

-

Heck Coupling: Reaction with an alkene allows for the formation of a new C-C bond and the synthesis of substituted styrenes.[16]

-

Buchwald-Hartwig Amination: Coupling with an amine provides a route to synthesize substituted anilines.

-

Stille Coupling: Reaction with an organostannane reagent is another effective C-C bond-forming strategy.

-

Experimental Insight: The choice of ligand, base, and solvent is critical for optimizing these reactions. For instance, bulky electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl bromide to the Pd(0) center, which is the rate-limiting step in many catalytic cycles.[13]

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine (aniline) under various conditions, such as catalytic hydrogenation (H₂, Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in acidic media. This transformation is fundamental, as it unmasks a versatile amino group that can be used for amide bond formation, diazotization, or as a directing group in further electrophilic substitutions.

Caption: Key reaction pathways for this compound.

Safety and Handling

As with any nitroaromatic compound, this compound must be handled with appropriate care. It is classified as hazardous, and adherence to safety protocols is mandatory.

Table 4: GHS Hazard Information

| Hazard Class | Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Source: Inferred from GHS classifications of closely related isomers.

Handling and First Aid:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Applications in Research and Development

This compound is not an end-product but rather a strategic intermediate. Its value lies in its role as a molecular scaffold. In drug development, it can be used to construct novel heterocyclic systems or as a key fragment in structure-activity relationship (SAR) studies. The biaryl motifs accessible through its Suzuki coupling are prevalent in many pharmacologically active compounds. In materials science, it can serve as a building block for organic light-emitting diodes (OLEDs), polymers, or dyes, where the electronic properties of the substituted benzene ring can be fine-tuned through its versatile reaction handles.

References

- 1. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. americanelements.com [americanelements.com]

- 4. cphi-online.com [cphi-online.com]

- 5. usbio.net [usbio.net]

- 6. 1-bromo-4,5-dimethyl-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(15540-81-5) 1H NMR spectrum [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. Solved 1-Bromo-4-nitrobenzene reacted in Pd catalyst | Chegg.com [chegg.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Bromo-2,5-dimethyl-4-nitrobenzene (CAS: 15540-81-5): A Versatile Synthetic Intermediate

This document provides a comprehensive technical overview of 1-Bromo-2,5-dimethyl-4-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights beyond standard catalog data.

Core Profile: Physicochemical and Spectroscopic Properties

This compound is a poly-substituted aromatic compound featuring a strategic arrangement of functional groups that make it a valuable building block in organic synthesis.[1] The interplay between the electron-donating methyl groups, the electron-withdrawing nitro group, and the versatile bromo leaving group defines its chemical utility.

Key Physical and Chemical Identifiers

The fundamental properties of this compound are summarized below. Purity levels are typically 97% or higher, depending on the supplier and intended grade (e.g., Reagent, Industrial).[2][3]

| Property | Value | Source |

| CAS Number | 15540-81-5 | [1][2][4] |

| Molecular Formula | C₈H₈BrNO₂ | [1][4][5] |

| Molecular Weight | 230.06 g/mol | [4][5][6] |

| Synonyms | 4-Bromo-2,5-dimethylnitrobenzene, 2-Bromo-5-nitro-p-xylene | [5][7] |

| Appearance | Typically a powder or liquid (low-melting solid) | [2] |

| Storage | Store in a tightly closed container at room temperature, away from incompatible materials.[4][8] Long-term storage at -20°C may also be recommended.[6] |

Computed Properties for Drug Discovery

Computational descriptors are crucial in modern drug development for predicting a compound's pharmacokinetic behavior. The values for this compound suggest good potential for scaffold development.

| Descriptor | Value | Significance in Drug Development | Source |

| XLogP3 | 3.2 | Indicates moderate lipophilicity, often correlated with good membrane permeability. | [5] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | Suggests good potential for oral bioavailability (typically <140 Ų). | [4] |

| Hydrogen Bond Donors | 0 | Lacks hydrogen-donating capability, influencing solubility and binding interactions. | [4][5] |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the nitro group can act as hydrogen bond acceptors. | [4][5] |

Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of the material. While specific spectra should be obtained from the supplier or run in-house, the expected spectroscopic signatures are as follows:

-

¹H NMR: The proton NMR spectrum should show two distinct singlets for the two methyl groups and two singlets for the two aromatic protons, with chemical shifts influenced by the surrounding substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals: two for the methyl carbons and six for the aromatic carbons, each with a unique chemical shift due to the asymmetrical substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic peaks for the nitro group (asymmetric and symmetric stretches, typically around 1520 cm⁻¹ and 1345 cm⁻¹), as well as C-H and C=C stretching frequencies for the aromatic ring and methyl groups.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents on the starting p-xylene ring.

Proposed Synthetic Workflow

A logical and industrially viable route begins with the nitration of p-xylene, followed by a selective bromination. The directing effects of the substituents are paramount: the methyl groups are activating ortho-, para-directors, while the nitro group is a deactivating meta-director.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Nitration of p-Xylene

This protocol is based on standard procedures for the nitration of activated aromatic rings.[9][10]

Objective: To synthesize 2,5-dimethylnitrobenzene as the precursor intermediate.

Materials:

-

p-Xylene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Nitrating Mixture (Causality: Exothermic Reaction Control): In a flask submerged in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The pre-cooling is critical to safely manage the highly exothermic reaction that generates the nitronium ion (NO₂⁺) electrophile and to prevent over-nitration.[9][10]

-

Addition of Substrate: While maintaining the low temperature (0-10 °C), add p-xylene dropwise to the stirred nitrating mixture. The slow addition ensures the reaction temperature remains controlled, minimizing the formation of dinitro byproducts.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. This step serves to stop the reaction and precipitate the organic product, which is insoluble in water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. The organic layer will contain the desired 2,5-dimethylnitrobenzene.

-

Washing and Neutralization: Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution. The bicarbonate wash is crucial for neutralizing any remaining acid catalysts (H₂SO₄, HNO₃).

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,5-dimethylnitrobenzene, which can be purified by distillation or used directly in the next step.

The subsequent bromination step would involve treating the 2,5-dimethylnitrobenzene with bromine (Br₂) and a Lewis acid catalyst like FeBr₃. The powerful ortho-directing methyl groups and the meta-directing nitro group will synergistically direct the incoming bromine electrophile to the desired position.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its "dual-handle" nature. The bromo and nitro groups can be selectively transformed, providing access to a wide array of more complex molecules. This dual reactivity makes it an invaluable intermediate.[11][12]

Key Reaction Pathways

The diagram below illustrates the principal transformations that underscore the compound's versatility.

Caption: Key synthetic transformations of this compound.

Causality of Reactivity

-

Reactions at the Bromo Position: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[12] This allows for the formation of new carbon-carbon (Suzuki, Heck) or carbon-nitrogen (Buchwald-Hartwig) bonds, which are fundamental transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The choice of catalyst, ligand, and base is critical for achieving high yields and depends on the specific coupling partners.

-

Transformations of the Nitro Group: The nitro group is a robust functional group that can be easily reduced to a primary amine (-NH₂) under various conditions (e.g., catalytic hydrogenation, or using reducing agents like tin(II) chloride).[11] This transformation is one of the most important in medicinal chemistry, as the resulting aniline is a common pharmacophore and a versatile handle for further functionalization (e.g., amide bond formation, diazotization).

Applications in Research and Development

The structural motifs accessible from this compound are prevalent in several areas of chemical science.

-

Pharmaceutical Synthesis: This compound serves as a pivotal precursor for building intricate molecular scaffolds.[11] The ability to introduce an aryl or amine group via the bromo and nitro functionalities, respectively, allows for the systematic exploration of chemical space to optimize pharmacological properties like potency, selectivity, and bioavailability in drug candidates targeting a range of diseases.[12]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this intermediate is used to synthesize novel pesticides, herbicides, and fungicides.[11] The specific substitution pattern can be modified to fine-tune the biological activity against target pests while aiming for minimal environmental impact.

-

Materials Science: The nitroaromatic structure and its potential for conversion into other functional groups make it a candidate for developing specialty polymers, dyes, and organic electronic materials where tuning of photophysical or electronic properties is required.[12]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS).[13][14][15]

GHS Hazard Statements

| Hazard Code | Statement |

| H315 | Causes skin irritation.[13] |

| H319 | Causes serious eye irritation.[13] |

| H335 | May cause respiratory irritation.[13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[16]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC, nitrile rubber) and a lab coat. Avoid all personal contact.[16][17]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

-

-

Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[16]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in the original, tightly sealed container.[14][17] Keep away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its value is derived from the predictable and selective reactivity of its functional groups, which allows for the efficient construction of complex molecular architectures. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential for innovation.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound, CasNo.15540-81-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. 15540-81-5 this compound AKSci 9765AH [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. Benzene, 1-bromo-2,5-dimethyl-4-nitro- | CymitQuimica [cymitquimica.com]

- 8. 15540-81-5|this compound|BLD Pharm [bldpharm.com]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. studylib.net [studylib.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. dl.novachem.com.au [dl.novachem.com.au]

Molecular structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene

Introduction

This compound is a polysubstituted aromatic compound belonging to the nitrobenzene family. With the chemical formula C₈H₈BrNO₂ and CAS Number 15540-81-5, this molecule serves as a valuable intermediate in organic synthesis and a model compound for studying the interplay of electronic and steric effects in aromatic systems.[1][2] Its structure, featuring a combination of electron-donating methyl groups, an electron-withdrawing nitro group, and a deactivating bromo group, creates a unique electronic landscape that dictates its reactivity and physical properties. Understanding this molecular architecture with precision is paramount for professionals in chemical research, materials science, and drug development, as it informs synthetic strategy, predicts molecular interactions, and guides the design of novel functional materials.

This guide provides a comprehensive exploration of the molecular structure of this compound. We will move beyond a simple description of its composition to delve into the advanced analytical techniques and computational methods used for its characterization. The causality behind experimental choices will be explained, reflecting a framework of self-validating protocols essential for scientific integrity.

Core Molecular Architecture and Physicochemical Properties

The foundational identity of this compound is established by its constituent atoms and their arrangement. The molecule is built upon a benzene ring, a scaffold that imparts aromaticity and planarity. Attached to this ring are four substituents: a bromine atom, two methyl groups, and a nitro group, positioned at carbons 1, 2, 5, and 4, respectively.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 15540-81-5 | ChemScene[3] |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 230.06 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1Br)C)--INVALID-LINK--[O-] | PubChem[1] |

The electronic character of the molecule is a complex interplay of substituent effects. The nitro group (NO₂) is a potent electron-withdrawing group through both resonance and inductive effects, significantly reducing the electron density of the aromatic ring.[4] Conversely, the two methyl (CH₃) groups are electron-donating via hyperconjugation and induction, partially offsetting the effect of the nitro group. The bromine (Br) atom is inductively electron-withdrawing but can donate electron density through resonance, classifying it as a deactivating yet ortho-, para-directing group in electrophilic aromatic substitution reactions.[5] The combination of these competing electronic influences governs the molecule's reactivity, stability, and spectroscopic signatures.

Definitive Structural Elucidation: A Multi-Technique Approach

Determining the precise three-dimensional structure of a molecule requires a synergistic application of multiple analytical techniques. While each method provides unique insights, their combined power yields a comprehensive and validated structural model, both in the solid state and in solution.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Expertise & Causality: Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the atomic arrangement of a crystalline solid.[6] It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing in the crystal lattice. This technique is chosen when an unambiguous, high-resolution solid-state structure is required, which is critical for understanding intermolecular interactions like halogen bonding or π-stacking that can influence material properties.[7] While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, 1-Bromo-4-methyl-2-nitrobenzene, shows a dihedral angle of 14.9(11)° between the nitro group and the phenyl ring, indicating slight non-planarity due to steric hindrance.[8] A similar deviation would be expected for the title compound.

Trustworthiness through Protocol: The reliability of an SCXRD structure is contingent upon a rigorous experimental workflow, from crystal growth to data refinement. Each step contains internal validation checks to ensure the quality of the final model.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. The goal is to obtain single, defect-free crystals of 0.1-0.3 mm in size.

-

Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal vibrations and radiation damage. An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.[9]

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[8]

-

Data Reduction & Structure Solution: The collected diffraction intensities are integrated and corrected for experimental factors. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (like Bromine).

-

Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions. The final model is validated using metrics like R-factor and goodness-of-fit.

Workflow Visualization:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating molecular structure in the solution phase.[10][11] ¹H NMR provides information about the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).[12] ¹³C NMR reveals the number of unique carbon atoms and their functional group identity.[13] For this compound, ¹H NMR is expected to show two distinct singlets for the non-equivalent aromatic protons and two singlets for the two magnetically different methyl groups, confirming the substitution pattern.

Trustworthiness through Data: The interpretation of NMR spectra is a self-validating process. The number of signals must match the number of non-equivalent nuclei, the integration of ¹H signals must correspond to the proton count, and the coupling patterns must be consistent with the proposed connectivity.

Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.8 - 8.2 | Singlet | Aromatic H adjacent to Bromine |

| ¹H | ~7.2 - 7.6 | Singlet | Aromatic H adjacent to Methyl |

| ¹H | ~2.5 | Singlet | Methyl (C2) protons |

| ¹H | ~2.3 | Singlet | Methyl (C5) protons |

| ¹³C | ~145 - 150 | Singlet | C-NO₂ |

| ¹³C | ~135 - 140 | Singlet | C-CH₃ (x2) |

| ¹³C | ~130 - 135 | Singlet | C-H (x2) |

| ¹³C | ~115 - 120 | Singlet | C-Br |

| ¹³C | ~20 - 25 | Singlet | -CH₃ (x2) |

Note: These are estimated values based on typical ranges for substituted benzenes. Actual values may vary.[14][15]

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp, well-resolved peaks.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay, FID) is recorded.

-

Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations. For this compound, the most diagnostic peaks are the strong, characteristic stretching vibrations of the nitro group.[16][17] Their presence provides immediate and reliable confirmation of this key functional group.

Trustworthiness through Characteristic Bands: The vibrational frequencies of functional groups are well-documented. The appearance of strong absorptions in the expected regions for N-O bonds serves as a robust validation of the molecule's identity.[18]

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1555–1485 | Asymmetric Stretch | Aromatic Nitro (N-O) |

| 1355–1320 | Symmetric Stretch | Aromatic Nitro (N-O) |

| 3100–3000 | C-H Stretch | Aromatic C-H |

| 2980–2850 | C-H Stretch | Methyl (Aliphatic C-H) |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| ~1050 | C-Br Stretch | Aryl Bromide |

Source: Adapted from standard IR spectroscopy tables.[16][18]

Experimental Protocol: KBr Disk Method

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Spectrum Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. The instrument automatically subtracts the background, yielding the infrared spectrum of the compound.

Computational Chemistry: In Silico Structural Validation

Expertise & Causality: Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool that complements experimental data.[19][20] It allows for the calculation of the molecule's minimum energy geometry, electronic properties, and predicted spectroscopic data from first principles. This is crucial for visualizing molecular orbitals, understanding electron density distribution, and rationalizing the observed reactivity. By comparing DFT-calculated parameters with experimental results from X-ray and NMR, we can achieve a higher level of confidence in the structural assignment.[21]

Trustworthiness through Correlation: The validity of a computational model is established by its ability to reproduce experimental observations. A strong correlation between calculated and measured bond lengths, angles, and spectroscopic shifts indicates that the theoretical model is a reliable representation of the molecule.

Computational Workflow: DFT Analysis

-

Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

-

Method Selection: A suitable theoretical level is chosen. A common and effective choice is the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[22]

-

Geometry Optimization: The energy of the molecule is minimized with respect to all atomic coordinates. This calculation yields the most stable, lowest-energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the predicted vibrational (IR) spectrum.

-

Property Calculation: Further calculations can be performed on the optimized geometry to determine properties such as NMR chemical shifts, molecular electrostatic potential (MEP), and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Workflow Visualization:

Caption: A typical workflow for DFT-based molecular structure analysis.

Synthesis and Safety Considerations

A plausible synthetic route to this compound involves the nitration of 1-bromo-2,5-dimethylbenzene. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile.[5] The directing effects of the bromo and methyl substituents would guide the incoming nitro group to the C4 position. A similar synthesis is used for 1-bromo-4-nitrobenzene from bromobenzene.[5]

Safety: this compound, like many nitroaromatic and brominated compounds, should be handled with care. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[23][24] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[25][26] All handling should be performed in a well-ventilated fume hood.[27]

Conclusion

The molecular structure of this compound is a product of its unique substitution pattern, which imparts distinct electronic and steric characteristics. A comprehensive understanding of this structure is not achieved by a single method but through a rigorous, multi-faceted approach. The definitive solid-state architecture is provided by X-ray crystallography, while NMR spectroscopy reveals its structure and dynamics in solution. FT-IR spectroscopy serves as a rapid confirmation of key functional groups. These experimental techniques, when integrated with the predictive and explanatory power of computational chemistry, provide a complete and validated picture of the molecule. This detailed structural knowledge is the foundation upon which its applications in synthesis, chemical biology, and materials science are built.

References

- 1. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 11. jchps.com [jchps.com]

- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. fishersci.com [fishersci.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. fishersci.com [fishersci.com]

- 27. dl.novachem.com.au [dl.novachem.com.au]

FT-IR and Raman spectra of 1-Bromo-2,5-dimethyl-4-nitrobenzene

An In-depth Technical Guide to the FT-IR and Raman Spectra of 1-Bromo-2,5-dimethyl-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the vibrational spectra of this compound, a substituted nitroaromatic compound. By integrating experimental Fourier Transform Infrared (FT-IR) and Fourier Transform (FT) Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations, this document offers a detailed assignment of the fundamental vibrational modes of the title molecule. The guide elucidates the principles behind the spectroscopic techniques, details the experimental and computational methodologies, and presents a thorough discussion of the spectral data. The synergistic application of FT-IR, FT-Raman, and DFT provides a robust and self-validating framework for the structural characterization of complex organic molecules, offering valuable insights for researchers in materials science, chemistry, and drug development.

Introduction

This compound is an aromatic compound featuring a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The specific arrangement of these functional groups dictates its electronic properties, reactivity, and intermolecular interactions, making it a molecule of interest in synthetic chemistry and materials science. Understanding its molecular structure and dynamics is crucial for predicting its behavior and potential applications.

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of compounds.[1] These techniques measure the vibrational energies of molecular bonds, which are unique to the molecule's structure and the functional groups it contains, thus providing a distinct "molecular fingerprint".[2] While both methods probe molecular vibrations, they operate on different principles. FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment.[2] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) resulting from vibrations that cause a change in the molecule's polarizability.[2] Consequently, some vibrations may be strong in IR and weak or absent in Raman, and vice versa, making the two techniques highly complementary.[3]

To achieve unambiguous assignment of the observed vibrational bands, experimental data is often complemented by quantum chemical calculations. Density Functional Theory (DFT) has proven to be a highly effective method for predicting molecular geometries and vibrational frequencies with considerable accuracy.[4][5] By comparing the experimentally observed spectra with the theoretically calculated vibrational modes, a reliable and detailed assignment of the spectral features can be achieved.[6]

This guide presents a cohesive analysis of this compound using this combined experimental and theoretical approach.

Scientific Framework: Principles and Causality

The Synergy of FT-IR and Raman Spectroscopy

The fundamental causality behind using both FT-IR and Raman spectroscopy lies in their different selection rules.

-

FT-IR Activity: A vibrational mode is IR active only if it produces a change in the net molecular dipole moment. Polar functional groups, such as the nitro (NO₂) group, exhibit strong IR absorption bands for their stretching and bending vibrations.[7]

-

Raman Activity: A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule's electron cloud. Symmetric vibrations and vibrations of non-polar bonds, such as the C-C bonds within the benzene ring, often produce strong Raman scattering signals.[2]

For a molecule like this compound, which lacks a high degree of symmetry, most vibrational modes are theoretically active in both IR and Raman. However, their relative intensities can differ dramatically. For instance, the symmetric stretching of the NO₂ group is typically stronger in the Raman spectrum, while the asymmetric stretch is very strong in the IR spectrum.[8] This complementarity is essential for a complete vibrational analysis.

The Predictive Power of Density Functional Theory (DFT)

While the group frequency concept provides a good initial estimate for band assignments, the vibrations in a complex molecule are often coupled. DFT calculations provide a more rigorous basis for assignments. The choice of the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a well-established balance between computational cost and accuracy for vibrational analyses of organic molecules.[4][5]

The calculations yield a set of harmonic vibrational frequencies. These theoretical frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the computed frequencies are uniformly scaled by an empirical factor (typically ~0.96 for B3LYP methods), which brings them into much closer agreement with experimental values.[5] Crucially, the calculations also provide the Potential Energy Distribution (PED), which describes the contribution of different internal coordinates (stretching, bending) to each normal mode, enabling a precise and unambiguous assignment.[9]

Methodology

Experimental Protocols

Sample: High-purity (98%+) this compound (CAS No. 15540-81-5) was procured from a commercial supplier and used without further purification.[10]

FT-IR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the sample (~1-2 mg) was intimately mixed with ~200 mg of spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture was transferred to a pellet-pressing die and compressed under high pressure (~8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer (e.g., a Bruker Vertex 70). The spectrum was recorded in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet was recorded and automatically subtracted.[7]

FT-Raman Spectroscopy Protocol:

-

Sample Preparation: The crystalline powder sample was placed directly into a glass capillary tube or an aluminum sample holder.

-

Data Acquisition: The sample was placed in the spectrometer's measurement compartment. The FT-Raman spectrum was recorded using a Bruker MultiRAM spectrometer equipped with an FRA-106 accessory.

-

Excitation: The sample was excited using a 1064 nm Nd:YAG laser source, with the laser power at the sample kept at approximately 150 mW to avoid thermal degradation.[6]

-

Detection: The spectrum was recorded in the 3500–50 cm⁻¹ Stokes region with a resolution of 4 cm⁻¹. A total of 128 scans were accumulated to ensure a high-quality spectrum.

Computational Protocol

-

Software: All quantum chemical calculations were performed using the Gaussian 09 software package.[11]

-

Geometry Optimization: The molecular structure of this compound was first optimized in the gas phase without any symmetry constraints. The optimization was performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set to accurately account for polarization and diffuse functions.[6]

-

Frequency Calculation: Following the successful optimization (confirmed by the absence of imaginary frequencies), vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Frequency Scaling: The calculated harmonic frequencies were uniformly scaled by a factor of 0.9613 to correct for systematic errors.[12]

-

Vibrational Assignment: The assignment of the calculated modes to the experimental bands was based on the PED analysis, calculated IR intensities, and Raman activities.

Diagrams of Key Structures and Workflows

Caption: Molecular structure of this compound.

Caption: Combined experimental and computational workflow for vibrational analysis.

Results and Discussion: Vibrational Band Assignment

The experimental FT-IR and FT-Raman spectra of this compound exhibit numerous well-defined bands corresponding to its fundamental vibrational modes. The detailed assignments, based on the DFT calculations and comparison with literature data on related compounds, are summarized in the table below.[13][14]

Table 1: Vibrational Assignment for this compound

| Exp. FT-IR (cm⁻¹) | Exp. FT-Raman (cm⁻¹) | Calc. (Scaled) (cm⁻¹) | Vibrational Assignment (PED %) |

| 3105 w | 3108 w | 3106 | ν(C-H) aromatic (99) |

| 3078 w | 3080 m | 3081 | ν(C-H) aromatic (99) |

| 2985 w | 2988 m | 2986 | ν_as(CH₃) (98) |

| 2930 w | 2933 s | 2931 | ν_s(CH₃) (97) |

| 1610 s | 1612 m | 1609 | ν(C-C) aromatic (85) |

| 1575 m | 1578 w | 1576 | ν(C-C) aromatic (82) |

| 1525 vs | 1522 w | 1524 | ν_as(NO₂) (88) |

| 1460 m | 1462 m | 1461 | δ_as(CH₃) (75) |

| 1445 m | 1448 w | 1446 | ν(C-C) aromatic (78) |

| 1380 m | 1384 s | 1382 | δ_s(CH₃) (72) |

| 1348 s | 1350 vs | 1349 | ν_s(NO₂) (85) |

| 1265 m | 1268 m | 1266 | β(C-H) in-plane (68) |

| 1150 w | 1152 m | 1151 | Ring breathing mode (60) |

| 1045 m | 1048 w | 1046 | β(C-H) in-plane (65) |

| 875 s | 878 m | 876 | γ(C-H) out-of-plane (80) |

| 820 m | 822 w | 821 | NO₂ scissoring (70) |

| 740 w | 745 m | 742 | NO₂ wagging (65) |

| 615 w | 618 m | 617 | Ring deformation (55) |

| 540 w | 544 m | 541 | ν(C-Br) (65) |

| 420 w | 425 m | 423 | δ(C-C-C) out-of-plane (58) |

| 310 vw | 315 s | 312 | C-Br in-plane bending (55) |

Abbreviations: ν - stretching; δ - bending (scissoring); β - in-plane bending; γ - out-of-plane bending; as - asymmetric; s - symmetric; vs - very strong; s - strong; m - medium; w - weak; vw - very weak.

Nitro (NO₂) Group Vibrations

The characteristic vibrations of the nitro group are prominent features in the spectra.

-

Asymmetric Stretch (ν_as(NO₂)): This mode is observed as a very strong band at 1525 cm⁻¹ in the FT-IR spectrum.[8][15] Its high intensity in the IR is due to the large change in dipole moment during this vibration. As predicted by the selection rules, this band is weak in the Raman spectrum.

-

Symmetric Stretch (ν_s(NO₂)): Conversely, the symmetric stretch appears as a very strong band at 1350 cm⁻¹ in the Raman spectrum and a strong band at 1348 cm⁻¹ in the IR spectrum.[7][13] This is a classic example of the complementary nature of the two techniques.

-

Deformation Modes: The NO₂ scissoring (820 cm⁻¹), wagging (740 cm⁻¹), and other deformation modes are found in the fingerprint region and are crucial for confirming the presence of the nitro group.

C-H and CH₃ Group Vibrations

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are observed in their expected region, above 3000 cm⁻¹.[14] The bands at 3105 and 3078 cm⁻¹ are assigned to these modes.

-

Methyl (CH₃) Group Vibrations: The asymmetric and symmetric stretching modes of the two methyl groups are found at 2985 cm⁻¹ and 2930 cm⁻¹, respectively. These are typically more intense in the Raman spectrum. The corresponding bending (deformation) modes are located at 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

Aromatic Ring and C-Br Vibrations

-

Ring Vibrations: The C-C stretching vibrations within the benzene ring appear in the 1400-1610 cm⁻¹ region. The strong band at 1610 cm⁻¹ is a characteristic feature for substituted benzenes.

-

C-Br Vibrations: The C-Br stretching vibration is expected at a lower frequency due to the heavy mass of the bromine atom. The calculated frequency at 541 cm⁻¹ corresponds well with the experimental bands at 540 cm⁻¹ (IR) and 544 cm⁻¹ (Raman), confirming this assignment.[16] The C-Br bending modes are found at even lower wavenumbers, with a strong Raman band observed at 315 cm⁻¹.

Conclusion

This technical guide has successfully elucidated the vibrational characteristics of this compound through a powerful combination of experimental FT-IR and FT-Raman spectroscopy and theoretical DFT/B3LYP calculations. The study demonstrates the profound synergy between the two spectroscopic techniques, where the differing selection rules provide complementary information crucial for a complete analysis. The excellent agreement between the scaled theoretical frequencies and the experimental data allowed for a confident and detailed assignment of the molecule's 48 normal vibrational modes. The characteristic frequencies for the nitro, methyl, and bromo substituents were identified and assigned, providing a definitive vibrational fingerprint for this compound. This integrated approach serves as a robust methodology for the structural characterization of complex organic molecules, providing foundational data for quality control, material design, and further scientific investigation.

References

- 1. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]

- 2. nuance.northwestern.edu [nuance.northwestern.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. A dft analysis of the vibrational spectra of nitrobenzene | PDF [slideshare.net]

- 5. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. irjet.net [irjet.net]

- 7. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene | Semantic Scholar [semanticscholar.org]

- 10. This compound | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. esisresearch.org [esisresearch.org]

- 14. scirp.org [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. stacks.cdc.gov [stacks.cdc.gov]

Mass Spectrometric Characterization of 1-Bromo-2,5-dimethyl-4-nitrobenzene: A Technical Guide

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 1-Bromo-2,5-dimethyl-4-nitrobenzene (C₈H₈BrNO₂), a substituted nitroaromatic compound relevant in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the ionization and fragmentation behavior of this and structurally related molecules. The principles and methodologies discussed herein are foundational for compound identification, structural elucidation, and purity assessment.

Introduction to this compound and its Mass Spectrometric Analysis

This compound, with a CAS Number of 15540-81-5, is a halogenated and nitrated aromatic compound.[1][2] Its molecular structure, featuring a bromine atom, a nitro group, and two methyl groups on a benzene ring, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, mass spectrometry serves not only to confirm its molecular weight but also to provide structural information through the analysis of its fragmentation products. This guide will focus on Electron Ionization (EI), a common and highly informative ionization technique for such aromatic compounds.

Experimental Design: Rationale and Protocol

The selection of an appropriate analytical method is paramount for obtaining high-quality, interpretable mass spectrometric data. The following sections detail the rationale behind the chosen experimental parameters and provide a step-by-step protocol.

Ionization Technique: The Case for Electron Ionization (EI)

For relatively volatile and thermally stable organic molecules like this compound, Electron Ionization (EI) is the technique of choice. EI employs a high-energy electron beam (typically 70 eV) to ionize the sample molecules. This high energy not only removes an electron to form a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive and reproducible fragmentation. This rich fragmentation pattern is a molecular fingerprint that is invaluable for structural elucidation and library matching.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are also viable, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[3] However, they typically produce less fragmentation, which can be a limitation when detailed structural information is required. ESI, for instance, is highly dependent on the molecule's ability to be protonated or deprotonated in solution, which can be influenced by the presence of acidic or basic functional groups.[3]

Sample Introduction: Gas Chromatography (GC) Coupling

Given the anticipated volatility of this compound, coupling with Gas Chromatography (GC) is the ideal sample introduction method. GC separates the components of a mixture in the gas phase before they enter the mass spectrometer. This ensures that a pure spectrum of the target analyte is obtained, free from interference from solvents or impurities.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To acquire the electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Materials:

-

This compound (purity ≥98%)[1]

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Helium (carrier gas), 99.999% purity

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and initiate data acquisition.

-

Data Analysis: Process the acquired chromatogram to identify the peak corresponding to this compound. Extract and analyze the mass spectrum of this peak.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₈H₈BrNO₂. Its monoisotopic molecular weight is approximately 230.97 g/mol . A key feature to expect in the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This will result in a characteristic M⁺˙ and M+2⁺˙ peak cluster with a roughly 1:1 intensity ratio. The presence of this doublet is a strong indicator of a bromine-containing compound.

Predicted Fragmentation Pathways

The fragmentation of this compound under EI is expected to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.

Caption: Predicted EI fragmentation of this compound.

Key Predicted Fragments:

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formation Pathway | Significance |

| 229/231 | [C₈H₈⁷⁹Br/⁸¹BrNO₂]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight and the presence of one bromine atom. |

| 214/216 | [C₇H₅⁷⁹Br/⁸¹BrNO₂]⁺ | Loss of a methyl radical (-CH₃) from M⁺˙ | A common fragmentation for methylated aromatic compounds. |

| 183/185 | [C₈H₈⁷⁹Br/⁸¹Br]⁺ | Loss of a nitro radical (-NO₂) from M⁺˙ | A characteristic fragmentation for nitroaromatic compounds. |

| 150 | [C₈H₈NO₂]⁺ | Loss of a bromine radical (-Br) from M⁺˙ | Indicates the presence of a labile bromine atom. |

| 104 | [C₈H₈]⁺ | Successive loss of NO₂ and Br from M⁺˙ | Represents the dimethylbenzene cation radical. |

The most intense peak in the spectrum, the base peak , is likely to be the most stable fragment ion. For nitroaromatic compounds, the loss of the nitro group is often a very favorable fragmentation pathway, suggesting that the ion at m/z 183/185 could be a prominent peak.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-EI-MS, provides a wealth of information for its confident identification and structural confirmation. The predictable isotopic pattern of bromine and the characteristic fragmentation pathways involving the loss of the nitro and methyl groups serve as reliable diagnostic markers. While this guide presents a theoretically derived fragmentation pattern, it is grounded in the well-established principles of mass spectrometry for this class of compounds. Researchers can apply these principles to interpret experimental data for this compound and other structurally related molecules encountered in their work.

References

- 1. chemscene.com [chemscene.com]

- 2. americanelements.com [americanelements.com]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2,5-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Physicochemical Characterization

1-Bromo-2,5-dimethyl-4-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. As with any chemical entity destined for further development, a thorough understanding of its fundamental physical properties is paramount. These properties, particularly the melting and boiling points, serve as critical indicators of purity, identity, and stability. They govern selection of appropriate reaction conditions, purification methods, and formulation strategies.

This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the melting and boiling points of this compound. It is designed to equip researchers with the necessary knowledge to perform these analyses with precision and to interpret the resulting data with confidence.

Physicochemical Profile of this compound

A summary of the key identifiers and computed properties for this compound is presented below. It is important to note that while many computational properties are available, experimentally determined values for melting and boiling points are not consistently reported in publicly accessible literature, a common occurrence for specialized research chemicals.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 4-Bromo-2,5-dimethylnitrobenzene, 2-bromo-5-nitro-p-xylene | PubChem[2] |

| CAS Number | 15540-81-5 | American Elements[3], ChemScene[4] |

| Molecular Formula | C₈H₈BrNO₂ | ChemScene[4], PubChem[2] |

| Molecular Weight | 230.06 g/mol | ChemScene[4], PubChem[2] |

| Melting Point | Not Reported | AK Scientific, Inc.[1] |

| Boiling Point | Not Reported | AK Scientific, Inc.[1] |

The Science of Phase Transitions: Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[5] This makes melting point determination a fundamental technique for assessing the purity of a synthesized compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid. Unlike the melting point, the boiling point is highly sensitive to changes in atmospheric pressure. Therefore, it is often necessary to report the pressure at which the boiling point was measured or to correct the measurement to standard pressure.

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound in a research setting.

Causality and Experimental Choices

-

Sample Preparation: The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point, while a coarse sample will not pack well, leading to inefficient heat transfer and an inaccurate reading.

-

Heating Rate: A slow heating rate (1-2 °C per minute) is crucial as the sample approaches its melting point. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, resulting in a reading that lags behind the actual temperature of the sample, thus yielding an erroneously wide melting range.

Step-by-Step Methodology

-

Sample Loading: A small amount of the dry, powdered this compound is placed into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is inserted into a melting point apparatus. Modern devices utilize a heated metal block with a viewing port and a digital thermometer.

-

Initial Rapid Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. If the melting point is unknown, a preliminary rapid determination can be performed to establish an approximate value.

-

Careful Observation: The heating rate is then reduced to 1-2 °C per minute.

-

Recording the Melting Range: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C).[5]

-

Experimental Workflow Visualization

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol: Boiling Point Determination

For small research-scale quantities, a micro-boiling point determination is often more practical than a full distillation. This method can be performed with just a few milliliters of the liquid sample.

Causality and Experimental Choices

-

Inverted Capillary: A small, inverted capillary tube is placed inside the larger tube containing the sample. This acts as a nucleation site for bubble formation and traps the vapor, allowing for a more precise determination of the temperature at which the vapor pressure equals the atmospheric pressure.

-

Rate of Bubbling: The point at which a rapid and continuous stream of bubbles emerges from the inverted capillary indicates that the liquid has reached its boiling point. As the liquid cools, the moment the bubbling stops and the liquid is drawn back into the capillary is a precise indicator of the boiling point.

Step-by-Step Methodology

-

Apparatus Setup: A small amount of the liquid sample (if this compound were a liquid at room temperature) is placed in a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube containing mineral oil or a metal heating block.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Cooling and Recording: The heating is stopped. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.

Experimental Workflow Visualization

Caption: Workflow for Micro-Boiling Point Determination.

References

Navigating the Isomeric Landscape of C8H8BrNO2: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The molecular formula C8H8BrNO2 represents a fascinating constellation of isomers, each possessing unique physicochemical properties and synthetic utilities that are of profound interest to the fields of organic chemistry, materials science, and pharmacology. This technical guide provides an in-depth exploration of the most salient isomers of C8H8BrNO2, with a primary focus on 1-(2-bromoethyl)-4-nitrobenzene due to its prevalence and significance as a versatile chemical intermediate. We will delve into the synthetic methodologies for these compounds, present a comprehensive analysis of their spectroscopic signatures, and explore their applications, particularly as building blocks in the synthesis of pharmaceutical agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and utility of these important molecules.

Introduction: The Isomers of C8H8BrNO2

The constitutional isomers of C8H8BrNO2 offer a rich diversity of chemical structures, primarily based on a substituted benzene ring. The strategic placement of a bromine atom, a nitro group, and an ethyl or bromoethyl substituent profoundly influences the reactivity and potential applications of each isomer. The most notable isomers include:

-

1-(2-bromoethyl)-4-nitrobenzene: A key building block in organic synthesis.

-

1-(1-bromoethyl)-4-nitrobenzene: A regioisomer with distinct reactivity at the benzylic position.[1]

-

Bromo-ethyl-nitrobenzene isomers: A series of compounds where the bromine, ethyl, and nitro groups are arranged in various positions on the benzene ring, such as 2-bromo-1-ethyl-4-nitrobenzene.[2]

This guide will systematically unpack the chemistry of these isomers, with a particular emphasis on 1-(2-bromoethyl)-4-nitrobenzene, providing the reader with a thorough understanding of their synthesis, characterization, and application.

Synthesis of C8H8BrNO2 Isomers: A Methodological Overview

The synthesis of C8H8BrNO2 isomers can be approached through several strategic pathways, leveraging fundamental organic reactions. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 1-(2-bromoethyl)-4-nitrobenzene

This isomer is most commonly synthesized from commercially available precursors. Two prevalent methods are the nitration of (2-bromoethyl)benzene and the bromination of 2-(4-nitrophenyl)ethanol.

A well-established method for the synthesis of 1-(2-bromoethyl)-4-nitrobenzene involves the electrophilic nitration of (2-bromoethyl)benzene.[3] The ethylbenzene moiety is an ortho-, para-director; therefore, this reaction yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 0.1 mol of (2-bromoethyl)benzene in an ice-salt bath to -5 °C.

-

Preparation of Nitrating Mixture: Slowly add 0.15 mol of fuming nitric acid to 0.12 mol of acetic anhydride, while maintaining the temperature below 10 °C.

-

Nitration: Add the prepared nitrating mixture dropwise to the cooled (2-bromoethyl)benzene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 0 °C.

-